N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide” is a chemical compound . It is a benzofuran derivative , which is a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved through various methods. One method involves a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a benzofuran ring fused with a pyridine ring . The bond lengths and angles in the thiourea moiety are typical for thiourea derivatives .Chemical Reactions Analysis
Benzofuran derivatives have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Scientific Research Applications
1. Metabolic and Pharmacokinetic Studies
N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide derivatives have been utilized in various metabolic and pharmacokinetic studies. For instance, Kamimura et al. (2017) demonstrated the use of a chimeric mouse model with humanized liver to predict human disposition of a glucokinase activator closely related to this compound, which highlights its potential in studying human-specific metabolism of drug candidates (Kamimura et al., 2017).
2. Cholinesterase Inhibitory Activity
Research by Abedinifar et al. (2018) focused on synthesizing benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some synthesized compounds showed potent butyrylcholinesterase inhibition, indicating the potential use of these derivatives in neurological disorders (Abedinifar et al., 2018).
3. Anticancer Properties
Hranjec et al. (2013) synthesized novel heterocyclic derivatives of benzofuran-2-carboxamides and evaluated their antiproliferative effects on tumor cell lines. Some compounds exhibited selective concentration-dependent antiproliferative effects, suggesting their potential in cancer research (Hranjec et al., 2013).
4. Anti-inflammatory and Analgesic Activities
Xie et al. (2014) reported the synthesis of benzofuran-2-carboxamides and their evaluation for anti-inflammatory, analgesic, and antipyretic activities. Some derivatives showed potent activities, indicating their potential therapeutic applications (Xie et al., 2014).
5. Antimicrobial Activity
Adam et al. (2016) derived a compound from this compound, which showed antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential in antimicrobial research (Adam et al., 2016).
Mechanism of Action
While the exact mechanism of action for “N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide” is not specified, benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have been found to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anticancer agents . Future research will likely continue to explore the biological activities and potential applications of these compounds.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-8-14(16-10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMXXCWRVSYGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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